Structural Identity and Molecular Weight Differentiation from the Non-Methylated Analog
Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine (C8H18N2, MW 142.24 g/mol) possesses a 3-methyl substitution on the pyrrolidine ring that distinguishes it from the structurally simpler analog N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine (C7H16N2, MW 128.22 g/mol). This methyl group contributes to increased molecular weight (+14 Da), enhanced lipophilicity (computed LogP of 0.5476 versus 0.2 for the non-methylated analog [1]), and a modified hydrogen bonding profile (1 H-bond donor, 2 acceptors, TPSA 15.27 Ų ) compared to the analog (1 donor, 2 acceptors, TPSA 15.3 Ų [1]). These physicochemical differences affect compound handling, purification behavior, and downstream derivatization outcomes .
| Evidence Dimension | Structural and Physicochemical Properties |
|---|---|
| Target Compound Data | MW 142.24 g/mol, C8H18N2, LogP 0.5476, TPSA 15.27 Ų, H-donors 1, H-acceptors 2, Rotatable bonds 2 |
| Comparator Or Baseline | N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine (CAS 99724-17-1): MW 128.22 g/mol, C7H16N2, LogP 0.2, TPSA 15.3 Ų, H-donors 1, H-acceptors 2 |
| Quantified Difference | MW +14.02 g/mol (+10.9%); LogP +0.3476 (174% increase relative to baseline) |
| Conditions | Computed physicochemical properties (XLogP3-AA, Cactvs TPSA) |
Why This Matters
The 3-methyl group confers measurably higher lipophilicity, which may be decisive for membrane permeability or extraction behavior in both synthetic and biological applications.
- [1] PubChem. N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. CID 14086165, CAS 99724-17-1. View Source
